molecular formula C5H14ClNO3S B1525859 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride CAS No. 947664-66-6

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride

Cat. No.: B1525859
CAS No.: 947664-66-6
M. Wt: 203.69 g/mol
InChI Key: MJNZJJLGCIWTEP-UHFFFAOYSA-N
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Description

2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H14ClNO3S and a molecular weight of 203.69 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a methanesulfonylethoxy group attached to an ethan-1-amine . The InChI code for this compound is 1S/C5H13NO3S.ClH/c1-10(7,8)5-4-9-3-2-6;/h2-6H2,1H3;1H .

Scientific Research Applications

Practical and Safe Sulfonylation

The compound has been implicated in the sulfonylation of alcohols, a process essential in synthesizing various organic compounds. For instance, Tanabe et al. (1995) demonstrated the effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride, highlighting the method's safety and efficiency in avoiding explosive by-products and waste Tanabe, Yamamoto, Yoshida, Miyawaki, & Utsumi, 1995.

Selective Functionalization of Hydrocarbons

The compound plays a role in the selective functionalization and transformation of light hydrocarbons like methane and ethane into more reactive radicals, which can further undergo various synthetic transformations. Hu et al. (2018) explored this application using cerium photocatalysis, showing the potential for converting these inert gases into valuable chemicals Hu, Guo, Pan, & Zuo, 2018.

Reductive Deamination of Aromatic Amines

The compound finds application in the reductive deamination of aromatic amines, an important reaction in organic synthesis. Wang and Guziec (2001) reported a convenient method for this transformation, which can be vital in modifying aromatic compounds for various purposes Wang & Guziec, 2001.

Synthesis of Benzoxazoles

In the synthesis of heterocyclic compounds like benzoxazoles, the compound serves as a catalyst or reactant. Kumar, Rudrawar, and Chakraborti (2008) found methanesulfonic acid effective in catalyzing the synthesis of 2-substituted benzoxazoles, showcasing the compound's utility in heterocyclic chemistry Kumar, Rudrawar, & Chakraborti, 2008.

Safety and Hazards

The safety and hazards associated with 2-(2-Methanesulfonylethoxy)ethan-1-amine hydrochloride are not specified in the sources I found .

Properties

IUPAC Name

2-(2-methylsulfonylethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S.ClH/c1-10(7,8)5-4-9-3-2-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNZJJLGCIWTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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